5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one
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Overview
Description
5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes an amino group at the 5-position and an imino group at the 6-position. Benzimidazoles are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with cyanogen bromide, followed by hydrolysis to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is typically heated to reflux, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino group at the 5-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazoles, which can have different functional groups attached to the benzimidazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other materials
Mechanism of Action
The mechanism of action of 5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain kinases, which play a role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one: This compound has a methyl group at the 6-position instead of an imino group.
5-Amino-6-methoxy-1,3-dihydro-2H-benzimidazol-2-one: This compound has a methoxy group at the 6-position.
Uniqueness
5-Amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one is unique due to the presence of both amino and imino groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H8N4O |
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Molecular Weight |
164.16 g/mol |
IUPAC Name |
5-amino-6-imino-3,5-dihydro-1H-benzimidazol-2-one |
InChI |
InChI=1S/C7H8N4O/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-3,9H,8H2,(H2,10,11,12) |
InChI Key |
LIDUKBKQBMEHQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=N)C1N)NC(=O)N2 |
Origin of Product |
United States |
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